molecular formula C11H13FN4O2S B2474976 4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride CAS No. 2411227-61-5

4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride

Cat. No. B2474976
CAS RN: 2411227-61-5
M. Wt: 284.31
InChI Key: OXKYZBWPWMVQOX-UHFFFAOYSA-N
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Description

Piperazine is a six-membered ring with two nitrogen atoms at opposite positions in the ring . It is a common structural motif in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. Some of the recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary widely depending on the substituents attached to the nitrogen atoms and the carbon atoms of the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their structure. For example, the InChI code for piperazine-1-sulfonyl fluoride hydrochloride is 1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on their structure and the biological target they interact with. For example, some piperazine derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions in the research and development of piperazine derivatives could involve the design and synthesis of new derivatives with improved properties, the development of new synthetic methods, and the exploration of new applications in areas such as medicine and materials science .

properties

IUPAC Name

4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O2S/c1-9-10(8-13)2-3-11(14-9)15-4-6-16(7-5-15)19(12,17)18/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKYZBWPWMVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)S(=O)(=O)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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